3-Phenoxy-17-methylmorphinan is a synthetic compound related to morphine, classified within the morphinan family of opioids. It features a phenoxy group at the 3-position and a methyl group at the 17-position of the morphinan skeleton. This compound has garnered interest due to its potential pharmacological applications, particularly in pain management and as an antitussive agent.
3-Phenoxy-17-methylmorphinan is classified as an opioid analgesic. Its structural modifications differentiate it from traditional opioids, potentially influencing its pharmacokinetic and pharmacodynamic properties. This classification is crucial for understanding its therapeutic applications and regulatory status.
The synthesis of 3-Phenoxy-17-methylmorphinan typically involves several key steps:
The synthetic route may also include steps such as oxidation or reduction reactions to modify functional groups in the morphinan backbone, enhancing yield and purity .
The molecular structure of 3-Phenoxy-17-methylmorphinan can be represented as follows:
The structure features a morphinan core with specific substitutions that affect its biological activity.
The structural analysis indicates that the presence of the phenoxy group at position 3 contributes significantly to the compound's interaction with opioid receptors, potentially altering its efficacy compared to other morphinans.
3-Phenoxy-17-methylmorphinan undergoes various chemical reactions typical for opioid compounds:
These reactions are influenced by enzyme activity and can vary between species, affecting both therapeutic outcomes and side effects.
3-Phenoxy-17-methylmorphinan exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor.
Studies indicate that modifications at the 3-position significantly influence receptor selectivity and potency, making this compound a subject of interest for further pharmacological research .
Relevant analyses such as spectral data (NMR, IR) are essential for confirming identity and purity during synthesis.
3-Phenoxy-17-methylmorphinan has potential applications in:
This compound represents a significant area of interest within medicinal chemistry due to its structural characteristics and potential therapeutic benefits. Further research is warranted to fully elucidate its pharmacological profile and optimize its applications in medicine.
The synthetic landscape of morphinan alkaloids has evolved from natural opioid extraction to sophisticated modular strategies enabling targeted modifications at the C-3 and C-17 positions. Early routes to 3-phenoxy-17-methylmorphinan relied on O-alkylation of thebaine-derived intermediates, requiring harsh conditions that limited functional group tolerance [1] [7]. Modern approaches leverage palladium-catalyzed cross-coupling, allowing direct phenoxy group installation under milder conditions. A pivotal advancement involves the triflation of C-14 hydroxylated intermediates (e.g., 4), followed by Suzuki-Miyaura coupling with arylboronic acids to introduce diverse 3-phenoxy variants in yields exceeding 75% [6] [7]. Concurrently, ring system diversification emerged through aminothiazole cyclocondensation onto the morphinan C-ring, generating novel scaffolds like MCL-420 (Ki < 0.12 nM at μOR) while retaining 3-phenoxy pharmacophores [7].
Table 1: Key Synthetic Methodologies for 3-Phenoxy-17-methylmorphinan Derivatives
Synthetic Approach | Key Reagents/Conditions | Yield Range | Functional Group Tolerance |
---|---|---|---|
Classical O-Alkylation | Phenol + alkyl halide, K₂CO₃, DMF, 80°C | 40-60% | Low (base-sensitive groups fail) |
Triflate Cross-Coupling | Pd(dppf)Cl₂, ArB(OH)₂, K₃PO₄, dioxane, 90°C | 75-92% | High (esters, nitriles stable) |
Aminothiazole Cyclization | Br₂, thiourea, HCl, EtOH, reflux | 65-80% | Moderate (acid-sensitive groups require protection) |
N-Substitution at C-17 profoundly modulates receptor binding kinetics and functional selectivity. Replacing N-methyl with N-phenethyl in 14-methoxy morphinans (3a, 4a) converts selective μOR agonists into dual μ/δOR agonists, with δOR affinity enhancements of 4-fold (EC₅₀ = 9.34–9.54 nM in [³⁵S]GTPγS assays) [3] [6]. This shift arises from altered ligand-receptor hydrogen bonding: molecular dynamics simulations reveal that N-phenethyl extends into a hydrophobic subpocket near transmembrane helix 4 (TM4), stabilizing active δOR conformations [3]. Conversely, N-cyclopropylmethyl (e.g., 6a) enhances κOR selectivity (κ/μ ratio > 45) by sterically blocking μOR activation domains [7]. Recent work exploits N-aminomethyl extensions, such as 17a-b, which project heteroatoms into unexplored D-ring-adjacent regions, yielding μOR affinity (Kᵢ = 57–69 nM) without compromising 3-phenoxy binding [6].
Table 2: Impact of N-Substituents on Opioid Receptor Affinity
N-Substituent | Representative Compound | Kᵢ (nM) ± SEM | Functional Activity | ||
---|---|---|---|---|---|
μOR | δOR | κOR | |||
Methyl | 3-Phenoxy-17-methylmorphinan | 0.12 ± 0.007 | 0.23 ± 0.012 | 0.072 ± 0.004 | Selective μOR agonist |
Phenethyl | 3a | 0.12* | 1.81 ± 0.10 | 0.17 ± 0.03 | Dual μ/δOR agonist |
Cyclopropylmethyl | 6a | 3.0 ± 0.06 | 25 ± 1.5 | 0.066 ± 0.004 | κOR-preferring agonist |
Aminomethyl extension | 17a | 57 ± 4.1 | >100 | 13 ± 1.1 | Partial μOR agonist |
*No significant change vs. N-methyl analog [3]
Solid-state analysis is critical for ensuring batch-to-batch reproducibility in 3-phenoxy-17-methylmorphinan analogs. X-ray powder diffraction (XRPD) identifies polymorphic forms via distinct 2θ peaks: Form I (14.2°, 17.8°) vs. Form II (12.9°, 19.4°), with Form I exhibiting superior dissolution kinetics due to lower lattice energy [4] [8]. Differential scanning calorimetry (DSC) further discriminates forms by endothermic events; monohydrate phases dehydrate at 80–120°C before melting at 210°C, while anhydrous forms melt sharply at 215°C [4]. For novel hybrids like aminothiazolomorphinans, single-crystal X-ray diffraction (SCXRD) confirms that 3-phenoxy groups adopt equatorial orientations, minimizing steric clash with C-14 methoxy substituents (torsion angle = 178.5°) [5]. Dynamic vapor sorption (DVS) profiles reveal that incorporating 14-hydroxy groups increases hygroscopicity (0.8% w/w water uptake at 60% RH) versus 14-methoxy analogs (0.2% w/w), necessitating excipient optimization in formulations [4] [8].
Table 3: Solid-State Characterization Techniques for 3-Phenoxy-17-methylmorphinan Analogs
Technique | Key Parameters Analyzed | Application Example |
---|---|---|
XRPD | Peak position (2θ), intensity, FWHM | Polymorph discrimination (Form I vs. Form II) |
DSC | Onset temperature, ΔH of fusion/dehydration | Detection of hydrate phases and melting events |
SCXRD | Torsion angles, crystal packing, H-bonding | Conformational analysis of 3-phenoxy orientation |
Dynamic Vapor Sorption (DVS) | Moisture uptake (%) vs. relative humidity | Hygroscopicity assessment for excipient selection |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5